Cy3 amine
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C36H52Cl2N4O |
|---|---|
Molecular Weight |
627.7 g/mol |
IUPAC Name |
6-[6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride |
InChI |
InChI=1S/C36H50N4O.2ClH/c1-35(2)28-18-10-12-20-30(28)39(5)32(35)22-17-23-33-36(3,4)29-19-11-13-21-31(29)40(33)27-16-8-9-24-34(41)38-26-15-7-6-14-25-37;;/h10-13,17-23H,6-9,14-16,24-27,37H2,1-5H3;2*1H |
InChI Key |
VYQVCEXMTWTAMW-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modifications for Research Probes
Amine-Reactive Conjugation Chemistry of Cy3 Amine
The primary amine group of this compound is a nucleophile, making it reactive toward several electrophilic functional groups. This reactivity is the foundation for many common bioconjugation techniques used to label proteins, nucleic acids, and other molecules of interest. The choice of reaction chemistry often depends on the functional groups available on the target biomolecule and the desired stability of the resulting conjugate.
One of the most prevalent methods for labeling biomolecules with primary amines involves the use of N-hydroxysuccinimide (NHS) esters. aatbio.comresearchgate.net In this strategy, the target molecule is first functionalized with an NHS ester. The NHS ester of a molecule containing a carboxyl group can be synthesized, which then readily reacts with the primary amine of this compound. This reaction, typically carried out in buffers with a slightly alkaline pH of 7.5 to 9, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. biotium.com
This chemistry is widely employed for labeling proteins, peptides, and modified oligonucleotides. abcam.comibiantech.com For instance, the primary amines on the side chains of lysine (B10760008) residues and the N-terminus of proteins are common targets for NHS ester-functionalized molecules. aatbio.com The resulting Cy3-labeled biomolecules are utilized in a variety of applications, including fluorescence microscopy, immunoassays, flow cytometry, and Förster Resonance Energy Transfer (FRET) studies. researchgate.net
Table 1: N-Hydroxysuccinimide (NHS) Ester Derivatization Summary
| Feature | Description |
| Reactive Groups | This compound (nucleophile) reacts with NHS-activated carboxyl group (electrophile). |
| Resulting Bond | Stable amide bond. biotium.com |
| Typical Reaction pH | 7.5 - 9.0. |
| Common Targets | Proteins (lysine residues, N-terminus), amine-modified oligonucleotides. aatbio.comabcam.com |
| Key Applications | Fluorescent labeling for immunocytochemistry, FISH, FRET, and flow cytometry. researchgate.netalfa-chemistry.com |
Carbodiimide chemistry provides a robust method for coupling this compound to biomolecules that possess carboxyl groups, such as proteins (e.g., at aspartic acid, glutamic acid residues, or the C-terminus) and certain small molecules. thermofisher.comnih.gov Water-soluble carbodiimides, most notably 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), are used to activate the carboxyl groups. thermofisher.comresearchgate.net
The reaction proceeds through a two-step mechanism. First, EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. thermofisher.comnih.gov This intermediate is susceptible to nucleophilic attack by the primary amine of this compound, leading to the formation of a stable amide bond. thermofisher.com The O-acylisourea intermediate is unstable in aqueous solutions and can be hydrolyzed, so the reaction is often performed as a one-pot synthesis where the amine is present to react immediately. thermofisher.comgoogle.com To increase efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to convert the O-acylisourea intermediate into a more stable NHS ester, which then reacts with the amine. nih.gov
Table 2: Carbodiimide Activation for this compound Conjugation
| Feature | Description |
| Activating Reagent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). thermofisher.com |
| Target Functional Group | Carboxylic acids (-COOH). thermofisher.com |
| Reactive Intermediate | O-acylisourea. nih.gov |
| Reactant | This compound. |
| Resulting Bond | Stable amide bond. nih.gov |
| Common Application | Covalent linkage of Cy3 to proteins or surfaces bearing carboxyl groups. google.com |
Epoxides, which are three-membered cyclic ethers, are reactive electrophiles that can undergo ring-opening reactions with nucleophiles like the primary amine of this compound. broadpharm.com This reaction results in the formation of a stable carbon-nitrogen bond, specifically a secondary amine, and a hydroxyl group. nih.gov
This conjugation strategy is particularly useful for modifying surfaces or materials that have been functionalized with epoxide groups. nih.gov For example, glass slides or polymer beads can be coated with an epoxide-containing silane, such as (3-glycidyloxypropyl)trimethoxysilane (GOPS), to create a surface ready for reaction with this compound. nih.gov The reaction is a nucleophilic addition where the amine attacks one of the electrophilic carbons of the epoxide ring, causing it to open. This method provides a straightforward way to covalently immobilize this compound onto solid supports for various bioanalytical applications. The reaction can be catalyzed by Lewis acids to enhance its rate. mdpi.com
Table 3: Epoxide Reaction with this compound
| Feature | Description |
| Reactive Groups | This compound (nucleophile) reacts with an epoxide ring (electrophile). broadpharm.comnih.gov |
| Reaction Type | Nucleophilic ring-opening addition. mdpi.com |
| Resulting Linkage | Stable secondary amine and a hydroxyl group. nih.gov |
| Primary Application | Immobilization of Cy3 onto epoxide-functionalized surfaces and materials. nih.gov |
For the specific targeting of biomolecules containing aldehyde or ketone groups (carbonyls), a hydrazide derivative of Cy3 is employed. Cy3 hydrazide can be synthesized from this compound. This derivative contains a hydrazide moiety (-CONHNH2) which is highly reactive towards carbonyls. aatbio.com The reaction between a hydrazide and an aldehyde or ketone forms a hydrazone bond. rsc.orgresearchgate.net
This labeling strategy is particularly powerful for targeting specific sites in biomolecules. For example, it can be used to label glycoproteins after periodate (B1199274) oxidation of their sialic acid residues to create aldehyde groups. A notable application is the site-specific labeling of transfer RNA (tRNA) molecules. Certain modified bases within tRNA, such as dihydrouridine, can be chemically treated to open the ring and expose a reactive aldehyde, which is then targeted by Cy3 hydrazide. researchgate.net The pH is a critical parameter, as the hydrazone formation is favored under weakly acidic conditions, while the stability of the resulting bond is better at a higher pH. researchgate.net
Table 4: Hydrazide-Based Labeling with Cy3 Derivatives
| Feature | Description |
| Reactive Derivative | Cy3 hydrazide. aatbio.com |
| Target Functional Group | Aldehydes and ketones (carbonyls). aatbio.com |
| Resulting Bond | Hydrazone linkage. rsc.org |
| Key Application | Site-specific labeling of biomolecules like oxidized glycoproteins and modified tRNAs. researchgate.net |
| Reaction Condition Note | Reaction rate and product stability are pH-dependent. researchgate.net |
Design and Synthesis of this compound-Based Hybrid Probes and Conjugates
This compound serves as a versatile chemical building block for creating a wide array of fluorescent probes and conjugates. Its primary amine group provides a nucleophilic handle for covalent attachment to various molecules and materials through well-established bioconjugation chemistries, such as reactions with N-hydroxysuccinimide (NHS) esters or carboxylic acids. alfa-chemistry.combroadpharm.com
Polyethylene (B3416737) glycol (PEG) is often conjugated to Cy3 to improve its properties for biological research. PEGylation enhances the water solubility and biocompatibility of the dye. alfa-chemistry.com Cy3-PEG conjugates can be synthesized with various reactive groups at the terminus of the PEG chain, such as an NHS ester (for reacting with amines) or a thiol group (for reacting with maleimides). nanocs.netbiochempeg.com These functionalized Cy3-PEG derivatives are used in medical research, drug release studies, and cell culture applications. biochempeg.com
A systematic study on antibody-fluorophore conjugates investigated the effect of different functional groups, including PEG chains of varying lengths (PEG-8 and PEG-24), on the in vivo properties of the conjugates. nih.gov The results showed that conjugates modified with PEGylated and zwitterionic dyes exhibited the highest tumor-to-background ratios and low non-specific uptake in the liver, suggesting that PEGylation can improve the targeting and clearance profiles of fluorescently labeled antibodies. nih.gov
| Product Name | Reactive Group | Target Moiety | Excitation (nm) | Emission (nm) | Key Application |
|---|---|---|---|---|---|
| Cy3-PEG-NHS | NHS Ester | Primary Amines | 550 nanocs.net | 570 nanocs.net | Labeling proteins and amine-modified molecules. nanocs.net |
| Cy3-PEG-SH | Thiol (Sulfhydryl) | Maleimides, etc. | 550 biochempeg.com | 570 biochempeg.com | Functionalizing surfaces and conjugating to specific protein sites. biochempeg.com |
| CyMask-PEG-24 | Amide | Antibody Conjugation | N/A | N/A | Improving in vivo tumor targeting and clearance. nih.gov |
This compound and its derivatives are used to functionalize biomaterials for applications in tissue engineering, biosensing, and cell imaging. alfa-chemistry.com The amine group allows for covalent immobilization of the dye onto material surfaces, providing a fluorescent signal for tracking or analysis. For example, this compound has been used in the fabrication of spatially functionalized 3D-printed scaffolds for osteochondral tissue engineering. broadpharm.com
The efficiency of immobilizing amine-containing molecules like Cy3 onto silica-based surfaces, such as glass, is a critical factor in the development of biosensors. nih.gov Research has shown that surface treatment can significantly impact labeling efficiency. Aminosilane-treated glass surfaces are commonly used, but not all surface amino groups are available for reaction. nih.gov An additional silanization step with alkylsilane can "cap" unreacted silanol (B1196071) groups, liberating the surface amino groups and enhancing the immobilization efficiency of Cy3-NHS, a reactive form of this compound. nih.gov This improved functionalization is essential for creating robust and sensitive biosensor platforms. nih.gov Furthermore, Cy3 has been conjugated to biopolymers like chitosan (B1678972) for applications in biomedical imaging and drug delivery. alfa-chemistry.com
A significant advancement in single-molecule imaging has been the development of covalent Cy3-Cy5 heterodimers that function as molecular photoswitches. nih.govnih.gov These dimers are synthesized from commercially available starting materials and consist of a Cy3 (donor) and a Cy5 (acceptor) fluorophore linked together. nih.govnih.gov
This system operates as a discrete optical switch. nih.gov Excitation of the Cy5 fluorophore leads to its fluorescence emission. nih.gov However, with a lower probability, Cy5 can enter a long-lived, metastable dark state. nih.govnih.gov The emissive state of Cy5 can be recovered by photo-induced reactivation using a short pulse of low-intensity light at a wavelength that excites the Cy3 fluorophore (e.g., 532 nm). nih.govstanford.edu This photoswitching behavior can be cycled hundreds of times. nih.gov
The covalent linkage of the two dyes ensures they remain in close proximity (less than 3 nm), which is essential for the photoswitching mechanism. nih.gov This eliminates the need for probabilistic methods to co-localize the dyes and has been applied successfully in super-resolution imaging techniques like stochastic optical reconstruction microscopy (STORM) to visualize subcellular structures, such as the stalks of live Caulobacter crescentus bacterial cells. nih.govnih.govstanford.edu
Cy3-labeled nucleotide analogues are crucial reagents for fluorescently labeling DNA and RNA for various molecular biology applications, including microarrays, fluorescent in situ hybridization (FISH), and DNA sequencing. longdom.orgnih.govbiosyn.com These analogues are typically deoxynucleoside triphosphates (dNTPs), such as dUTP or dCTP, that have a Cy3 dye attached to the base via a flexible linker. longdom.orgnih.gov
The synthesis of these labeled nucleotides, such as AA-dUTP-Cy3 (aminoallyl-deoxyuridine triphosphate-Cy3), provides a cost-effective method for generating fluorescent probes. longdom.org These Cy3-labeled dNTPs can serve as substrates for DNA polymerases, allowing for their direct incorporation into DNA during enzymatic reactions like reverse transcription, random priming, and the polymerase chain reaction (PCR). longdom.orgresearchgate.net
However, the bulky Cy3 dye can hinder the activity of some polymerases. nih.gov Research has focused on developing modified polymerases with active sites remodeled to better accommodate the large dye-labeled substrates. nih.gov Additionally, studies have investigated how the charge of the Cy3 dye analogue affects its incorporation efficiency. Results indicate that dUTPs labeled with electroneutral, zwitterionic Cy3 analogues are incorporated by Taq polymerase approximately one order ofmagnitude more effectively than those labeled with negatively charged analogues. researchgate.net
| Labeled Nucleotide | Polymerase | Key Finding | Reference |
|---|---|---|---|
| Cy3-dUTP / Cy5-dUTP | Various DNA Polymerases | Can be incorporated into DNA probes by standard enzymatic methods. | longdom.org |
| Cy3-dCTP / Cy5-dCTP | Evolved B-family Polymerase (Pfu-E10) | An evolved polymerase showed up to a 4.5-fold higher fluorescence signal for incorporated Cy3 compared to the wild-type. | nih.gov |
| dUTPs with Cy3/Cy5 Analogues | Taq Polymerase | Electroneutral zwitterionic dye analogues were incorporated ~10x more effectively than negatively charged analogues. | researchgate.net |
Advanced Spectroscopic and Imaging Methodologies Employing Cy3 Amine
Single-Molecule Fluorescence Spectroscopy Applications
Single-molecule fluorescence spectroscopy allows for the observation of individual molecules, thereby revealing heterogeneous behaviors and transient intermediates that are obscured in ensemble-averaged measurements. Cy3 amine is a favored fluorophore in this field due to its high extinction coefficient, good photostability, and environmentally sensitive fluorescence properties.
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores—a donor and an acceptor—that are in close proximity, typically within 1-10 nanometers. wikipedia.orgulab360.com The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive molecular ruler for studying conformational changes and intermolecular interactions. wikipedia.org
In single-molecule FRET (smFRET) studies, this compound is commonly employed as the donor fluorophore. After being conjugated to a biomolecule of interest, an excited Cy3 molecule can transfer its energy to a nearby acceptor dye, such as Cy5. nih.gov This energy transfer results in a decrease in the donor's fluorescence intensity and an increase in the acceptor's sensitized emission. By monitoring these fluorescence changes from a single donor-acceptor pair, researchers can track the real-time dynamics of biological processes, such as protein folding, DNA hybridization, and enzyme kinetics. nih.govresearchgate.net The choice of the Cy3-Cy5 pair is popular due to the significant overlap between Cy3's emission spectrum and Cy5's absorption spectrum, which is a critical requirement for efficient FRET. nih.gov
| FRET Pair (Donor-Acceptor) | Förster Distance (R₀) in Å | Excitation (Ex) / Emission (Em) in nm (Donor) | Excitation (Ex) / Emission (Em) in nm (Acceptor) |
| Cy3-Cy5 | ~60 Å | 550 / 570 | 650 / 670 |
| Alexa488-Cy3 | - | 496 / 519 | 550 / 570 |
| Fluorescein-Cy3 | - | 492 / 520 | 550 / 570 |
| This table presents common FRET pairs where Cy3 acts as either a donor or an acceptor, highlighting the spectral properties crucial for energy transfer. The Förster distance (R₀) is the distance at which FRET efficiency is 50%. Data compiled from multiple sources. nih.gov |
Fluorescence polarization microscopy provides information about the orientation and rotational mobility of a fluorophore. nih.gov When this compound is rigidly attached to a protein or nucleic acid, the polarization of its emitted fluorescence is correlated with the orientation of the labeled molecule or domain. Single-molecule fluorescence polarization microscopy (smFPM) can monitor changes in the orientation of a single labeled domain over time. nih.gov This technique is particularly useful for studying the mechanisms of molecular motors, where conformational changes often involve the reorientation of protein domains relative to a cytoskeletal track. nih.gov By observing the polarization of light from an individual this compound probe, researchers can deduce information about the rotational dynamics and conformational states of the host biomolecule. researchgate.net
Single-molecule imaging and tracking (SMIT) in living cells offers direct, real-time quantitative data on the location, kinetics, and interactions of individual molecules within their native environments. oup.com this compound is used to fluorescently label specific biomolecules, which can then be visualized and tracked with high spatiotemporal resolution using sensitive fluorescence microscopy. oup.comnih.gov
This approach allows researchers to observe the dynamic motion of molecules, which is often characterized by periods of free diffusion interspersed with transient binding or confinement. nih.govnih.gov For instance, by tracking individual NuRD complex subunits labeled indirectly with Cy3, researchers have been able to segment trajectories into freely diffusing and chromatin-bound states, revealing insights into how these regulatory complexes assemble and bind to chromatin in live cells. nih.gov Such studies provide critical data, including diffusion coefficients for different mobility states and the duration of binding events, which are essential for understanding complex cellular machinery. oup.comnih.gov
| Protein | Mobility State | Apparent Diffusion Coefficient (Dₐₚₚ) in µm²/s | Biological Context |
| CHD4 | Freely Diffusing | ~2.5 | NuRD complex subunit in mES cells nih.gov |
| CHD4 | Chromatin-Bound | < 0.1 | NuRD complex subunit in mES cells nih.gov |
| Mit1 | Slowest State | 0.005 | Heterochromatin-associated factor nih.gov |
| Clr3 | Slowest State | 0.005 | Heterochromatin-associated factor nih.gov |
| This table shows examples of diffusion coefficients measured for different proteins using single-molecule tracking, illustrating the ability to distinguish between different dynamic states within a living cell. |
The fluorescence quantum yield of cyanine (B1664457) dyes like Cy3 can be highly sensitive to their local microenvironment. researchgate.net This property is exploited in a phenomenon known as Protein-Induced Fluorescence Enhancement (PIFE), where the fluorescence intensity of a Cy3 molecule increases upon direct contact with a protein. nih.gov This enhancement is thought to result from the protein environment sterically hindering the photoisomerization of the Cy3 molecule, which is a primary non-radiative decay pathway, thereby increasing its fluorescence lifetime and quantum yield. nih.gov
In single-molecule studies, PIFE provides a powerful, acceptor-free method for observing protein-DNA interactions. For example, when a DNA-binding protein translocates along a strand of DNA labeled with Cy3, changes in Cy3 fluorescence can signal the protein's proximity. The magnitude of the fluorescence enhancement is dependent on the specific amino acid environment contacting the dye, making it a sensitive reporter of binding and position. nih.gov Furthermore, factors such as pH and encapsulation in molecular containers can also significantly alter the photophysical properties of Cy3, an effect that can be harnessed at the single-molecule level. acs.orgarxiv.org
Super-Resolution Microscopy Techniques
Super-resolution microscopy (SRM) encompasses a family of techniques that bypass the diffraction limit of light, enabling visualization of cellular structures with nanoscale resolution. acs.orgbiotium.com this compound plays a crucial role in several of these methods, particularly those based on single-molecule localization. nih.gov
Stochastic Optical Reconstruction Microscopy (STORM) is a single-molecule localization microscopy (SMLM) technique that achieves sub-diffraction-limit resolution by temporally separating the fluorescence of individual molecules. photonics.com One of the pioneering and most common implementations of STORM utilizes a Cy3-Cy5 dye pair, where Cy3 functions as an "activator" and Cy5 serves as a "reporter" fluorophore. microscopyu.comnih.gov
The underlying principle involves photoswitching the Cy5 reporter between a fluorescent "on" state and a stable dark "off" state. The process works as follows:
Deactivation : A strong red laser (~647 nm) excites the Cy5 reporters and, with high probability, shelves them into a long-lived dark state. This leaves the vast majority of Cy5 molecules in the field of view non-fluorescent. microscopyu.com
Activation : A second laser of a different wavelength (e.g., green at 532 nm or violet at 405 nm) is used to excite the Cy3 activator dye. photonics.comnih.gov
Reactivation : Upon excitation, the Cy3 activator transfers energy non-radiatively (akin to FRET) to an adjacent Cy5 molecule in the dark state, causing it to switch back to the fluorescent "on" state. microscopyu.com
Imaging and Localization : The reactivated Cy5 molecule emits photons upon excitation by the red laser until it photobleaches or is switched back off. The emitted fluorescence is captured, and the precise center of its point-spread function is calculated, localizing the molecule with nanometer precision. nih.gov
This cycle of activation, imaging, and deactivation is repeated thousands of times, ensuring that in each frame, only a sparse, optically resolvable subset of fluorophores is active. photonics.com By compiling the localizations from all frames, a high-resolution image of the underlying structure is reconstructed. acs.org The Cy3-Cy5 pair is highly effective because it can be switched hundreds of times before permanent photobleaching, allowing for the collection of sufficient data for a high-quality reconstruction. microscopyu.comuci.edu This activator-reporter strategy can also be expanded for multicolor STORM by pairing different activators (e.g., Alexa Fluor 405, Cy2, Cy3) with a single reporter like Cy5, enabling simultaneous imaging of multiple targets. photonics.comnih.gov
Reversible Photostability Optical Localization Microscopy (RESOLFT) Applications
While the family of cyanine dyes, including Cy3, possesses photoswitchable properties that are fundamental to super-resolution microscopy, the specific and routine application of this compound in Reversible Photostability Optical Localization Microscopy (RESOLFT) is not extensively documented in scientific literature. RESOLFT techniques typically rely on fluorophores, often fluorescent proteins, that can be efficiently and repeatedly switched between a fluorescent "on" state and a dark "off" state with low light intensity, a characteristic that is not the most prominent feature of Cy3.
The photoswitching of cyanine dyes is often achieved in the presence of specific thiols and is central to other super-resolution methods like STORM (Stochastic Optical Reconstruction Microscopy). In techniques such as STORM, a Cy3-Cy5 dye pair can be used where Cy3 acts as an activator for the Cy5 reporter dye, facilitating its return from a stable dark state to a fluorescent state. nih.govnih.gov This principle of photoswitching is crucial for achieving sub-diffraction resolution. However, the RESOLFT concept is more commonly associated with genetically encoded fluorescent proteins specifically engineered for reversible photoswitching.
Principles of Photoswitching and Photoconversion in Advanced Imaging
The utility of cyanine dyes like Cy3 in advanced imaging methodologies stems from their ability to undergo photoswitching and photoconversion, processes that manipulate the fluorophore's state to enable super-resolution imaging.
Photoswitching: The photoswitching of cyanine dyes often involves transitioning between a fluorescent and a dark state. For many cyanine dyes, this process is mediated by the presence of primary thiols in the imaging buffer. nih.govnih.gov Upon excitation, the dye can enter a long-lived triplet state. In the presence of a thiol, a reversible reaction can occur where a thiol-cyanine adduct is formed. nih.govnih.gov This adduct disrupts the conjugated π-electron system of the dye, rendering it non-fluorescent (a dark state). nih.govnih.gov The fluorophore can return to its fluorescent state spontaneously or through activation with a different wavelength of light. nih.gov It has been noted that the structure of the polymethine bridge in cyanine dyes is a key factor in their ability to photoswitch; for instance, Cy3, with its shorter bridge, does not readily switch to a dark state in the same manner as Cy5. nih.govacs.org
Photoconversion: Photoconversion is an irreversible process where one fluorescent species is transformed into another with different spectral properties upon light irradiation. A notable example within the cyanine dye family is the photoconversion of Cy5 to a Cy3-like molecule. acs.orgnih.gov This process is believed to occur through singlet oxygen-mediated oxidative cleavage of the polymethine chain of the Cy5 molecule. acs.orgacs.org This cleavage results in a shorter conjugated system, leading to a blue shift in both the excitation and emission spectra, effectively converting the far-red emitting Cy5 into an orange-emitting Cy3-like species. acs.orgnih.gov This phenomenon is significant as it can be a source of artifacts in multicolor imaging experiments if not properly accounted for. However, this photoconversion can also be harnessed as a mechanism for photoactivation in certain advanced imaging techniques. acs.orgnih.gov
| Process | Mechanism | Key Factors | Outcome for Cy3/Cyanine Dyes |
|---|---|---|---|
| Photoswitching | Reversible formation of a non-fluorescent thiol-cyanine adduct. nih.govnih.gov | Presence of primary thiols, excitation wavelength. nih.gov | Can be induced in some cyanine dyes, enabling techniques like STORM, often using Cy3-Cy5 pairs. nih.govnih.gov |
| Photoconversion | Irreversible oxidative cleavage of the polymethine chain. acs.orgacs.org | Light irradiation, presence of singlet oxygen. acs.org | Observed in the conversion of Cy5 to a Cy3-like molecule. acs.orgnih.gov |
Cellular and Tissue Imaging Methodologies
Immunocytochemistry and Immunohistochemistry with this compound-Labeled Antibodies
Cy3, with its bright orange-red fluorescence, is a widely utilized fluorophore for labeling antibodies in immunocytochemistry (ICC) and immunohistochemistry (IHC). alfa-chemistry.com The amine-reactive derivatives of Cy3, such as Cy3 NHS ester, are commonly used to create stable conjugates with primary or secondary antibodies. These labeled antibodies can then be used to detect and visualize specific target antigens within fixed cells and tissue sections.
The process involves the reaction of the amine-reactive Cy3 with the primary amine groups present on the antibody, typically on lysine (B10760008) residues, to form a stable covalent bond. alfa-chemistry.com This results in a fluorescently tagged antibody that retains its specificity for the target antigen. The bright fluorescence and good photostability of Cy3 allow for sensitive detection and high-quality imaging with standard fluorescence microscopy setups. alfa-chemistry.com Cy3-labeled antibodies are compatible with various sample preparation and mounting protocols.
Research Findings: In numerous studies, Cy3-conjugated antibodies have been instrumental in elucidating the subcellular localization of proteins and their distribution within tissues. For example, in a study evaluating fluorescent dyes for live-cell imaging, Fab fragments conjugated with Cy3 were used to visualize histone modifications on mitotic chromosomes. plos.org While some dyes affected the binding affinity of the Fab fragments, Cy3 was identified as a suitable dye for multicolor live imaging when combined with other fluorophores. plos.org Another study highlighted that Cy3 conjugates generally produce less background fluorescence compared to other commonly used dyes like TAMRA. vectorlabs.com
Live-Cell Imaging Approaches
The application of this compound in live-cell imaging presents both opportunities and challenges. While the introduction of fluorescently labeled molecules into living cells is a powerful tool, the properties of the dye and the labeling strategy are critical for successful experiments.
This compound itself can be employed as a polar tracer. vectorlabs.com Its water-soluble nature allows it to be used in aqueous environments to track cellular processes. vectorlabs.com For labeling specific proteins in live cells, Cy3 is often conjugated to antibodies or antibody fragments (Fabs) that can be introduced into the cytoplasm. plos.orglabome.com A systematic analysis of various fluorescent dyes for live-cell imaging using Fab fragments targeting histone modifications revealed that while green fluorescent dyes showed higher enrichment on mitotic chromosomes, Cy3 was recommended as a suitable red fluorescent dye for multicolor imaging. plos.org It was also noted that red fluorescent dyes like Cy3 generally exhibit superb photostability in living cells. plos.org
The development of methods for the site-specific genetic encoding of cyanine dyes as non-canonical amino acids is a promising frontier for live-cell imaging. nih.gov This approach allows for the incorporation of Cy3 directly into a protein of interest, offering precise labeling without the need for larger antibody-based reporters. nih.gov
Visualization of Viral Vectors in Research
Fluorescent labeling of viral vectors is a critical technique for studying the dynamics of viral infection, including entry, trafficking, and replication within host cells. Amine-reactive derivatives of Cy3 are frequently used to covalently label the surface proteins of viruses. nih.govacs.org This allows researchers to track individual viral particles in real-time using fluorescence microscopy.
By labeling viruses with Cy3, and in some cases co-labeling with a pH-sensitive dye like CypHer5, it is possible to simultaneously monitor the transport of the virus through the cell and the acidification of the endosomal compartment it resides in. acs.org This dual-labeling strategy has provided detailed insights into the stages of viral entry and the timing of fusion events. The small size of organic dyes like Cy3 is advantageous as it is less likely to interfere with the biological function and infectivity of the virus compared to larger labels. acs.org
Research Findings: Single-virus tracking (SVT) studies have successfully employed Cy3 and other cyanine dyes to elucidate the infection mechanisms of various viruses. nih.gov The ability to follow individual viral particles has revealed complex and previously unobserved behaviors of viruses within living host cells. nih.gov
| Methodology | Application of this compound | Key Research Findings |
|---|---|---|
| Immunocytochemistry (ICC) & Immunohistochemistry (IHC) | Labeling of primary or secondary antibodies to detect specific antigens in fixed cells and tissues. alfa-chemistry.com | Cy3 provides bright, stable fluorescence with low background, enabling high-quality imaging of protein localization. vectorlabs.com |
| Live-Cell Imaging | Used as a polar tracer or conjugated to probes like Fab fragments to track molecules and processes in living cells. plos.orgvectorlabs.com | Cy3 exhibits good photostability in live cells and is suitable for multicolor imaging experiments. plos.org |
| Viral Vector Visualization | Covalent labeling of viral surface proteins to track viral entry and trafficking in host cells. nih.govacs.org | Enables real-time, single-virus tracking to dissect the dynamics of viral infection. nih.gov |
Flow Cytometry Research Applications
Cy3-labeled antibodies are also utilized in flow cytometry for the identification and quantification of cell populations based on the expression of specific surface or intracellular markers. thermofisher.com In flow cytometry, cells in suspension are passed one by one through a laser beam, and the fluorescence emitted from each cell is detected.
When designing multicolor flow cytometry panels, the spectral properties of the chosen fluorophores are a critical consideration. Cy3 is excited by the 532 nm laser line and emits in the orange-red region of the spectrum. thermofisher.com When selecting reagents, it is important to choose fluorochromes that minimize spectral overlap to reduce the need for extensive compensation. pedsresearch.orgresearchgate.net While Cy3 is a viable option, for applications requiring the highest sensitivity, other fluorophores with greater brightness may be preferred. pedsresearch.org The choice of fluorophore should be matched to the abundance of the target antigen, with brighter dyes reserved for dimly expressed markers. pedsresearch.org
The versatility of Cy3 allows for its inclusion in multicolor panels alongside other common fluorophores, expanding the number of parameters that can be analyzed simultaneously in a single experiment. thermofisher.combdbiosciences.com
Cell Population Analysis and Biomarker Identification
This compound is a key reagent in methodologies aimed at analyzing distinct cell populations and identifying specific biomarkers. Its utility stems from its reactive primary amine group, which allows for its conjugation to biomolecules that can selectively target cellular components. In the context of cell population analysis, particularly through flow cytometry, antibodies labeled with Cy3 are instrumental. lifetein.com This technique enables the sorting and analysis of cells based on the presence and abundance of specific surface or intracellular proteins. lifetein.com
The process involves conjugating this compound to a primary or secondary antibody that has a high affinity for a particular cellular marker. When these fluorescently-labeled antibodies are introduced to a heterogeneous cell sample, they bind to their target proteins. Flow cytometry instruments then detect the fluorescence emitted from individual cells as they pass through a laser beam, allowing for the quantification and characterization of different cell subpopulations within the larger group.
In the realm of biomarker identification, Cy3's bright and stable fluorescence is leveraged to detect and quantify molecules indicative of particular biological states or diseases. alfa-chemistry.com Cy3 conjugates are frequently employed in various immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), to improve both the sensitivity and specificity of detection. alfa-chemistry.com By labeling detection antibodies with Cy3, researchers can achieve a high signal-to-noise ratio, enabling the identification of even low-abundance biomarkers, pathogens, or toxins in biological samples. alfa-chemistry.com
Table 1: Research Applications of Cy3 in Cell and Biomarker Analysis
| Application Area | Methodology | Target Molecule | Research Finding |
|---|---|---|---|
| Cell Sorting & Analysis | Flow Cytometry | Cell-specific proteins | Enables quantification and sorting of cell populations based on protein expression. lifetein.com |
| Protein Localization | Immunocytochemistry | Target proteins within cells | Allows for the visualization of the distribution and location of specific proteins. alfa-chemistry.com |
| Biomarker Detection | Immunoassays (e.g., ELISA) | Disease-specific biomarkers | Enhances the sensitivity and specificity of biomarker detection in complex samples. alfa-chemistry.com |
Applications in Molecular Biology and Biochemistry Research
Nucleic Acid Labeling and Probing Strategies
The covalent attachment of Cy3 to nucleic acids is a cornerstone of modern molecular biology, facilitating a wide range of analytical techniques. researchgate.netstratech.co.uk An oligonucleotide modified with a primary amine group can be covalently attached to a Cy3 NHS ester, enabling labeling at various positions within the nucleic acid strand. biosyn.com
Cy3-labeled oligonucleotides are extensively used as probes in hybridization-based assays. genelink.com These fluorescently tagged probes bind to complementary DNA or RNA sequences, allowing for their detection and quantification. This method is fundamental to various applications, including DNA microarrays, where Cy3 is a frequently used dye for analyzing gene expression. sigmaaldrich.com The stability of the dye and its bright fluorescence provide the sensitivity needed for these multiplex detection applications. sigmaaldrich.com
A notable strategy to enhance signal intensity in hybridization studies is the Double Labeling of Oligonucleotide Probes for Fluorescence In Situ Hybridization (DOPE-FISH). Research has shown that labeling probes with Cy3 at both the 5' and 3' ends can at least double the signal intensity compared to singly labeled probes, without compromising specificity. genelink.comnih.gov This approach has proven particularly effective for identifying microorganisms with low ribosome content, a common challenge in environmental and clinical microbiology. genelink.comnih.gov
An innovative cell labeling strategy utilizes DNA hybridization to anchor Cy3-conjugated oligonucleotides to the cell surface. nih.gov In one study, oligo[dA]20 conjugated with Cy3 was hybridized to neural stem cells (NSCs) modified with oligo[dT]20. nih.gov This method proved to be an efficient and relatively fast way to label NSCs for monitoring their survival and differentiation after transplantation, without affecting cell viability. nih.gov
Table 1: Comparison of Cy3 Labeling Strategies for Hybridization
| Labeling Strategy | Description | Key Finding | Reference |
| Single Labeling | A single Cy3 molecule is attached to an oligonucleotide probe. | Standard method for hybridization assays like FISH and microarrays. | genelink.comsigmaaldrich.com |
| Double Labeling (DOPE-FISH) | Cy3 molecules are attached to both the 5' and 3' ends of the probe. | At least doubles signal intensity and improves target site accessibility. | genelink.comnih.gov |
| Cell Surface Hybridization | Cy3-conjugated oligonucleotides are anchored to cell surfaces via DNA hybridization. | Efficient and rapid cell labeling without affecting viability. | nih.gov |
Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique that uses fluorescent probes to detect specific DNA or RNA sequences within cells and tissues. sigmaaldrich.comnih.govyoutube.comgenome.gov Cy3-labeled probes are frequently employed in FISH for the accurate identification of chromosomes and the analysis of genomic organization. nih.gov The use of directly labeled Cy3 probes offers several advantages, including high fluorescence intensity (5-10 times greater than fluorescein-labeled probes), low background fluorescence, and high resistance to photobleaching. nih.gov These characteristics allow for the clear visualization of target sequences in both metaphase and interphase cells. nih.gov
Cy3 probes have been successfully used in multicolor FISH experiments to simultaneously detect multiple chromosomal targets. nih.govresearchgate.net For example, a Cy3-labeled probe for chromosome 1 can be used in conjunction with probes labeled with other fluorophores, like Cy5 and FITC, to visualize different chromosomes within the same cell. researchgate.net This capability is crucial for diagnosing genetic diseases, mapping genes, and identifying chromosomal abnormalities such as aneuploidies and translocations. nih.govgenome.govbiosyn.com Furthermore, peptide nucleic acid (PNA) FISH probes, which have a neutral backbone, can be labeled with Cy3 for applications like telomere and centromere analysis. biosyn.com
The fluorescence of Cy3 is highly sensitive to its local environment, making it an excellent probe for studying the conformational dynamics of DNA and RNA. acs.orgcambridge.org The dye's fluorescence quantum yield and lifetime can change significantly upon covalent attachment to a nucleic acid and are further altered by changes in the nucleic acid's secondary structure or its interaction with other molecules. acs.orgcambridge.org This sensitivity stems from the competition between fluorescence emission and a process called trans-cis isomerization. acs.orgcambridge.org When the dye's rotation is sterically hindered, for instance, by binding within a rigid DNA duplex, isomerization is restricted, leading to an increase in fluorescence. researchgate.net
This property is exploited in a phenomenon known as Protein-Induced Fluorescence Enhancement (PIFE). When a protein binds to a Cy3-labeled nucleic acid and interacts with the dye, it can sterically hinder the dye's isomerization, causing a detectable increase in fluorescence intensity. nih.gov This effect has been used to monitor the binding of proteins to DNA and to study conformational transitions in protein-nucleic acid complexes. nih.gov Studies have shown that the magnitude of the PIFE effect is dependent on the specific amino acid environment contacting the Cy3 dye and the position of the label on the DNA. nih.gov Similarly, the structural flexibility of DNA and DNA:RNA hybrids can be probed using fluorescent analogues like 2-aminopurine, which, like Cy3, reports on its environment. nih.gov
Research has revealed that the photophysical properties of Cy3 are not constant but depend significantly on the DNA sequence to which it is attached. spiedigitallibrary.orgspiedigitallibrary.orgacs.org The fluorescence efficiency and lifetime of Cy3 change dramatically upon covalent attachment, and factors such as the adjacent DNA sequence and whether the DNA is single- or double-stranded play a crucial role. acs.orgspiedigitallibrary.org This sequence-dependent behavior is attributed to interactions between the dye and the DNA, which restrict the dye's ability to undergo photoisomerization. spiedigitallibrary.org
For instance, the fluorescence quantum yield of Cy3 is highest when attached to the 5' terminus of single-stranded DNA (ssDNA) and decreases significantly when the complementary strand is annealed to form a duplex (dsDNA). acs.org The fluorescence decay of Cy3 also becomes more complex upon conjugation to DNA. acs.org Comprehensive studies have mapped the relative fluorescence intensity of Cy3 when attached to the 5' end of all 1024 possible double-stranded DNA 5mers, revealing a significant range of intensities based on the sequence. acs.org This demonstrates that the microenvironment created by the local nucleobases directly influences the dye's photophysics. spiedigitallibrary.orgacs.org These findings are critical for the accurate interpretation of quantitative fluorescence experiments, such as FRET (Förster Resonance Energy Transfer), where Cy3 is commonly used as a donor fluorophore. cambridge.orgspiedigitallibrary.org
Table 2: Photophysical Properties of Cy3-DNA Conjugates
| Property | Cy3 on ssDNA | Cy3 on dsDNA | Key Observation | Reference |
| Fluorescence Quantum Yield | Higher | Lower (by a factor of ~2.4) | Duplex formation quenches Cy3 fluorescence. | acs.org |
| Fluorescence Lifetime | Longer dominant lifetime (~2.0 ns) | Shorter lifetimes | Indicates restricted isomerization on ssDNA. | acs.org |
| Rotational Freedom | Lacks rotational freedom around the linker | More restricted | Dye-DNA interactions hinder movement. | acs.org |
| Sequence Dependence | Fluorescence intensity varies with sequence. | Fluorescence intensity varies with sequence. | Local nucleobases modulate photophysical properties. | acs.org |
Protein and Peptide Labeling for Functional Studies
Cy3 amine and its N-hydroxysuccinimide (NHS) ester derivatives are widely used to fluorescently label proteins and peptides. alfa-chemistry.comlifetein.comjenabioscience.com The NHS ester of Cy3 reacts efficiently with primary amine groups, which are present at the N-terminus of proteins and in the side chains of lysine (B10760008) residues, forming a stable covalent bond. lifetein.comjenabioscience.com This labeling strategy allows researchers to track proteins in various applications, including immunocytochemistry, flow cytometry, and proteomics. lifetein.comstratech.co.uk
The size of the fluorophore is a consideration in labeling studies, as larger labels can potentially interfere with protein conformation and function. nih.gov While Cy3 is larger than some UV-range fluorophores, it is a standard choice for sensitive detection methods like single-molecule spectroscopy. nih.gov Labeling conditions, such as pH, must be optimized for efficient conjugation; a pH range of 8.2-8.5 is often recommended for the reaction between Cy3-NHS esters and protein amines. jenabioscience.com
Cy3-labeled proteins or ligands are valuable tools for studying protein-ligand interactions. Changes in the fluorescence properties of Cy3 upon binding can provide information about the interaction's affinity and kinetics. springernature.com For example, the phenomenon of Protein-Induced Fluorescence Enhancement (PIFE) can be used to monitor the binding of an unlabeled protein to a Cy3-labeled DNA substrate, as the protein's proximity enhances the dye's fluorescence. nih.gov
Furthermore, Cy3 is frequently used as a FRET donor in combination with an acceptor dye like Cy5 to measure distances and detect conformational changes during protein-ligand interactions. researchgate.net In one study, a biosensor was designed where the binding of a ligand caused a conformational change that altered the distance between a Cy3 donor and a Cy5 acceptor, resulting in a measurable change in the FRET ratio. researchgate.net Molecular dynamics simulations have also been employed to understand how Cy3 and Cy5 fluorophores interact with lipid membranes, which is crucial when studying membrane proteins and their interactions with ligands, as the dye itself can partition into the membrane. nih.gov The specific chemical environment provided by the protein upon binding dictates the photophysical response of the Cy3 dye. nih.gov
Enzyme Activity and Conformational Change Probing
The fluorescence of Cy3 is highly sensitive to its surrounding environment. This characteristic is exploited to probe the activity and dynamic conformational changes of enzymes and other proteins. When a Cy3-labeled protein undergoes a conformational change, the altered local environment of the dye can lead to a detectable change in its fluorescence intensity or lifetime. This phenomenon, often called protein-induced fluorescence enhancement (PIFE), occurs because interactions with the protein can sterically hinder the dye's isomerization, favoring the fluorescent trans conformation over the cis isomer. nih.gov
This principle has been applied to monitor the function of various proteins. For instance, fluorescence has been used to characterize the conformational changes that are central to protein function, moving beyond the limitations of intrinsic tryptophan fluorescence, which can be hampered by cellular autofluorescence. nih.gov Probes are designed so that their fluorescence is activated upon enzymatic action, providing a direct link between the signal and the enzyme's catalytic function. nih.gov This ensures that the probe reports on the functionality of the target enzyme, preventing false positives from non-active precursors. nih.gov
Research has demonstrated that the magnitude of Cy3 fluorescence enhancement depends on both the specific protein and the orientation of the dye on the DNA or protein. nih.govresearchgate.net This indicates that a direct interaction between Cy3 and the protein is required, and the specific region of the protein contacting the dye influences the degree of fluorescence change. nih.govresearchgate.net For example, in studies with the Shaker potassium channel, a Cy3 analog was used to monitor the environmental changes around the voltage-sensing S4 segment during channel activation in live cells. nih.gov
Furthermore, Cy3 can be incorporated into nucleotide analogs, such as Cy3-dUTP, which act as substrates for DNA polymerases. nih.gov This allows for the enzymatic labeling of DNA probes during reactions like nick translation, random priming, and PCR, enabling the study of enzyme-substrate interactions and the production of fluorescently labeled nucleic acids for various applications. nih.gov
Table 1: Examples of Cy3 Application in Studying Enzyme Activity and Conformation
| Enzyme/Protein System | Observation | Significance | Reference(s) |
| Shaker Potassium Channel | Fluorescence change during voltage-dependent activation | Reported on a known membrane protein functional rearrangement in a live cell | nih.gov |
| DNA Polymerases | Incorporation of Cy3-dUTP into DNA | Demonstrates Cy3-analogs can be efficient substrates for enzymatic labeling | nih.gov |
| Human Replication Protein A (RPA) & E. coli SSB | Magnitude of fluorescence enhancement depends on protein and Cy3 position on DNA | Shows PIFE requires direct protein-dye interaction and is sensitive to the local protein environment | nih.govresearchgate.net |
| Protein Kinase A (PKA) | Liberation of a fluorophore (5-FAM) upon nucleophilic attack by a cysteine in the active site | Demonstrates a mechanism for probing enzyme activity via a disulfide linkage cleavage | nih.gov |
Studying Molecular Motors and Macromolecular Assemblies
Molecular motors are fascinating enzymes that convert chemical energy into mechanical motion to perform essential cellular tasks like transport and division. nih.gov this compound is instrumental in studying these nanoscale machines due to its bright and stable fluorescence, which allows for the tracking of motor movement and conformational states. acs.org
One of the primary techniques employed is Förster Resonance Energy Transfer (FRET), where Cy3 is often used as the donor fluorophore in a pair with an acceptor like Cy5. By labeling different parts of a molecular motor or the motor and its track (e.g., a microtubule or DNA strand), the distance changes during motor operation can be monitored in real-time through changes in FRET efficiency. acs.org This has been successfully applied to observe the rotational cycles of a DNA catenane motor, where periodic changes in the Cy3 signal indicated the motor's function. acs.org
Beyond FRET, the protein-induced fluorescence enhancement (PIFE) of Cy3 itself is used to monitor the arrival of motor proteins at a specific, Cy3-labeled site on a nucleic acid track. nih.gov The direct interaction between the motor protein and the dye causes a detectable increase in fluorescence. nih.gov
In the study of macromolecular assemblies, Cy3 labeling helps to understand how components come together and function. For example, in studies of inner ear hair cells, Cy3 labeling combined with other techniques has been used to investigate the temporal and spatial assembly of protein condensates. aatbio.com Researchers have also used amine-modified surfaces to bind light-driven molecular motors, creating platforms to study their influence on the adhesion and behavior of cells, such as human bone marrow-derived mesenchymal stem cells. frontiersin.org
Table 2: Applications of Cy3 in Molecular Motor and Assembly Research
| System Studied | Technique(s) | Finding | Reference(s) |
| DNA Catenane Motor | Single-molecule FRET (with Cy3 as donor) | Observed periodic changes in FRET signal corresponding to the motor's rotational cycles | acs.org |
| Light-Driven Rotary Motors | Immobilization on amine-modified surfaces | Directed the fate of stem cells by mediating adsorbed proteins | frontiersin.org |
| Nucleic Acid Motor Proteins | Protein-Induced Fluorescence Enhancement (PIFE) | Monitored the arrival of motor proteins at Cy3-labeled sites on DNA | nih.gov |
| Inner Ear Hair Cell Condensates | Fluorescence Labeling | Investigated the temporal and spatial assembly of ankle link condensates | aatbio.com |
Biosensing and Diagnostic Platform Development
This compound and its derivatives are central to the development of advanced biosensors and diagnostic platforms. alfa-chemistry.com Their high sensitivity and adaptability to various biological matrices make them suitable for medical diagnostics. alfa-chemistry.com
Biomarker Detection Strategies
The detection of specific biomarkers is crucial for early disease diagnosis and monitoring. Cy3-based probes are designed to generate a fluorescent signal upon binding to a target biomarker. Its bright fluorescence allows for highly sensitive detection, even at low biomarker concentrations. alfa-chemistry.com These strategies often involve conjugating Cy3 to a recognition element, such as an antibody or an oligonucleotide, that specifically binds to the biomarker of interest. This approach is widely used in techniques like fluorescence in situ hybridization (FISH) for gene detection and in various biosensors for pathogens and toxins. alfa-chemistry.com
Immunoassay Enhancements (e.g., ELISA)
In immunoassays like the Enzyme-Linked Immunosorbent Assay (ELISA), Cy3 is used to enhance sensitivity and specificity. alfa-chemistry.com While traditional ELISAs rely on enzymatic reactions to produce a colorimetric or chemiluminescent signal, fluorescence-based ELISAs using dyes like Cy3 can offer a wider dynamic range and higher sensitivity. bmglabtech.com
A critical observation is the significant fluorescence enhancement of Cy3 upon covalent attachment to antibodies. researchgate.netnih.gov Studies have shown that while the fluorescence of some cyanine (B1664457) dyes like Cy5 can be quenched at high labeling ratios on an antibody, Cy3's fluorescence is often enhanced, sometimes by a factor of two to three. nih.govxobi.net This anomalous enhancement makes Cy3 a robust label for developing bright and sensitive immunofluorescent probes. nih.gov This property is attributed to the local protein environment restricting the dye's conformational freedom, thus increasing its quantum yield. researchgate.net
This enhancement is a key advantage in developing more sensitive assays. For example, in lateral flow immunoassays (LFIAs), which are often limited by sensitivity, enhancing the signal from the detection label is critical. While methods like gold or copper enhancement are used, employing intrinsically bright and environmentally sensitive fluorophores like Cy3 provides an alternative route to signal amplification. nih.govsdu.dk Dissociation-Enhanced Lanthanide Fluorescence Immunoassay (DELFIA), a time-resolved fluorescence (TRF) method, is another example of a highly sensitive immunoassay format that improves on standard ELISA by reducing background noise. bmglabtech.com
Table 3: Cy3 in Immunoassay Enhancement
| Immunoassay Type | Role of Cy3 | Observation/Mechanism | Reference(s) |
| General Immunoassays | Fluorescent Label | Provides a highly sensitive and specific signal for detection | alfa-chemistry.com |
| Antibody Conjugates | Covalent Label on IgG | Fluorescence is anomalously enhanced (2-3 fold) upon binding to the antibody surface | nih.govxobi.net |
| General Immunoassays | Fluorescent Label | Interaction with proteins (e.g., BSA) enhances fluorescence due to hydrophobic interactions and restricted dye mobility | researchgate.net |
Photophysical and Mechanistic Considerations in Research Applications
Photoisomerization Dynamics and its Influence on Fluorescence
A key process governing the fluorescence of Cy3 is photoisomerization, a light-induced change in the molecule's shape, which directly competes with fluorescence emission.
Upon photoexcitation, the Cy3 molecule, which typically exists in a stable, fluorescent trans conformation, can undergo isomerization to a "dark" or non-fluorescent cis conformation. oup.commdpi.com This process serves as a major non-radiative decay pathway, meaning it provides a route for the excited molecule to return to the ground state without emitting a photon, thus quenching fluorescence. mit.edunih.govrsc.org The isomerization proceeds from the excited singlet state (S1) through a twisted intermediate state. oup.commdpi.commit.edu This trans-to-cis conversion is a primary reason for the relatively low fluorescence quantum yield of free Cy3 in solution. rsc.orgresearchgate.netnih.gov The molecule can return from the cis state to the more stable trans state, a process known as back-isomerization, which can be influenced by light or occur thermally. oup.commdpi.com
Recent studies have also identified other non-radiative decay pathways. For instance, a dark state can be formed within approximately one picosecond of photoexcitation, mediated by vibrational mode coupling through a conical intersection. mit.edunih.gov This pathway further competes with fluorescence emission. mit.edu Some research suggests the existence of parallel deactivation pathways involving multiple twisted transient states that lead to internal conversion back to the ground state. nih.gov
The efficiency of photoisomerization is highly sensitive to the local environment of the Cy3 molecule. researchgate.netresearchgate.net When the dye's rotation is hindered, the energy barrier for the trans-cis isomerization increases, which in turn reduces the rate of this non-radiative decay and leads to an increase in fluorescence quantum yield and lifetime. mdpi.comresearchgate.netresearchgate.net
This phenomenon is particularly relevant when Cy3 is attached to macromolecules like DNA or proteins. nih.govnih.govhope.edu The interaction with these structures can sterically hinder the twisting motion required for isomerization. researchgate.netnih.govscience.gov For example, the fluorescence quantum yield of Cy3 is significantly enhanced when it is attached to single-stranded DNA (ssDNA) compared to when it is free in solution. nih.gov The quantum yield can increase from approximately 0.04 in aqueous solutions to higher values when the dye's mobility is restricted. nih.govresearchgate.net Encapsulating Cy3 within nanoparticles, such as calcium phosphate (B84403), also restricts its flexibility, leading to a significant increase in brightness and quantum efficiency. nih.gov
The viscosity of the solvent also plays a crucial role. mdpi.comresearchgate.netresearchgate.net An increase in viscosity impedes the molecular motion necessary for isomerization, leading to a higher fluorescence quantum yield. nih.govresearchgate.netresearchgate.net This effect has been demonstrated in aqueous glycerol (B35011) solutions, where the quantum yield of Cy3 increases with increasing glycerol concentration and, consequently, viscosity. researchgate.netresearchgate.net
The following table illustrates the effect of the microenvironment on the quantum yield of Cy3:
| Environment | Reported Quantum Yield (Φ) | Key Influencing Factor |
| PBS (Phosphate-Buffered Saline) | 0.15 aatbio.com / ~0.04 nih.govresearchgate.net | Low viscosity, high rotational freedom |
| Attached to 5' end of ssDNA | Significantly higher than free dye nih.gov | Steric hindrance from DNA interaction nih.gov |
| Attached to 5' end of dsDNA | Lower than on ssDNA nih.gov | Different interaction and flexibility nih.gov |
| Encapsulated in Calcium Phosphate Nanoparticles | ~0.20 nih.gov | Rigid matrix restricts flexibility nih.gov |
| In presence of β-Cyclodextrin | Increased by 10% arxiv.org | Confinement within host molecule arxiv.org |
| In presence of methyl-β-CD | Increased by 8% arxiv.org | Confinement within host molecule arxiv.org |
| In presence of CB researchgate.net | Increased by 14% arxiv.org | Confinement within host molecule arxiv.org |
This table is interactive. Click on the headers to sort the data.
Steric hindrance, which is the prevention of chemical reactions or conformational changes due to the spatial arrangement of atoms, is a dominant factor in modulating Cy3's fluorescence. nih.govscience.gov When Cy3 binds to or is in close proximity to a protein or nucleic acid, the macromolecule can impose physical constraints that disfavor the twisted geometry of the isomerization transition state. researchgate.netnih.govoup.com This steric clash effectively raises the energy barrier for isomerization, making the fluorescent trans state more favorable. researchgate.netresearchgate.netnih.gov
The exact nature of the interaction between Cy3 and its local environment dictates the extent of this effect. For instance, the fluorescence enhancement of Cy3 when bound to a protein depends on the specific amino acid environment contacting the dye. nih.govhope.edu Similarly, when attached to DNA, the sequence of the nucleic acid and the position of attachment (e.g., terminal vs. internal) influence the degree of steric hindrance and, consequently, the photophysical properties of the dye. cambridge.orgresearchgate.net Stacking interactions between the Cy3 dye and DNA base pairs are a likely source of this steric hindrance. researchgate.net These interactions not only affect the dye's properties but can also alter the local structure of the biomolecule to which it is attached. cambridge.org
Excited State Processes and Their Management in Experiments
Beyond photoisomerization, other excited-state processes can impact the performance of Cy3 in fluorescence experiments, particularly in demanding applications like single-molecule spectroscopy.
After excitation, the Cy3 molecule can transition from the excited singlet state (S1) to a long-lived, non-fluorescent triplet state (T1) through a process called intersystem crossing (ISC). cambridge.orgnih.govresearchgate.net The quantum yield of triplet state formation for Cy3 is relatively low, reported to be around 0.003-0.03 in solution. cambridge.orgnih.gov However, this triplet state can be problematic as it contributes to photoblinking and can lead to photobleaching. researchgate.netnih.gov
The triplet state absorption of trans-Cy3 has been observed to overlap with the ground-state absorption of the cis-isomer. nih.govresearchgate.net Unlike some other cyanine (B1664457) dyes, a triplet state of cis-Cy3 acting as an intermediate in isomerization has not been observed. nih.govresearchgate.net
To minimize the deleterious effects of the triplet state, various quenching strategies are employed in experiments. Molecular oxygen is an efficient quencher of triplet states, but its presence can also lead to the formation of reactive oxygen species and subsequent photobleaching. nih.govmdpi.com Therefore, in many single-molecule experiments, oxygen is removed from the system. nih.gov To counteract the resulting increase in triplet state lifetime, chemical agents known as triplet state quenchers are added. Common quenchers include cyclooctatetraene (B1213319) (COT) and Trolox (a water-soluble vitamin E analog), which can deactivate the triplet state through energy or electron transfer mechanisms, returning the dye to the ground state where it can be excited again. nih.govrsc.org The presence of certain metal ions, like Mn2+, can increase the rate of intersystem crossing, leading to more pronounced triplet blinking. researchgate.net Conversely, Ni2+ has been shown to effectively quench the Cy3 triplet state, enhancing photostability. rsc.org
In single-molecule fluorescence studies, two phenomena, photobleaching and blinking, are of significant concern. nih.govresearchgate.net Photobleaching is the irreversible destruction of the fluorophore, leading to a permanent loss of signal. nih.gov Blinking refers to the temporary, reversible transition of the fluorophore to a non-emissive dark state. nih.govresearchgate.net
For Cy3, blinking is often attributed to the population of the triplet state as discussed above. researchgate.netnih.gov When the molecule enters the triplet state, it ceases to fluoresce until it returns to the singlet ground state. nih.gov Another mechanism for blinking can be the trans-cis isomerization, where the non-fluorescent cis state acts as the dark state. oup.comresearchgate.net
Photobleaching can occur from the reactive triplet state, especially in the presence of molecular oxygen. researchgate.netnih.gov The management of these phenomena is crucial for obtaining long and reliable single-molecule data. This is typically achieved by using photoprotective systems, which often involve an oxygen-scavenging system (like glucose oxidase and catalase) to remove molecular oxygen, and a triplet state quencher (like Trolox or COT) to depopulate the triplet state non-radiatively. nih.govnih.gov The choice of the specific components of the photoprotection cocktail can significantly impact the photobleaching lifetime and blinking behavior of Cy3. nih.gov For instance, the combination of a glucose oxidase/catalase oxygen scavenging system with a Trolox-based quenching system has been shown to extend the observation time of single Cy3 molecules. nih.gov
Interactions with Biological Environments
The fluorescence properties of Cy3 amine are highly sensitive to its local environment, a characteristic that is both a consideration for experimental design and a tool for biological sensing.
The covalent attachment of Cy3 to biomolecules, such as proteins and nucleic acids, can significantly alter its fluorescence properties. xobi.netacs.org A notable phenomenon is the enhancement of Cy3 fluorescence upon binding to proteins. aatbio.com This enhancement can be substantial, with studies reporting a 2- to 3-fold increase in fluorescence intensity when Cy3 is attached to an antibody's surface. xobi.netacs.org This effect is attributed to hydrophobic interactions between the dye and neighboring amino acids within the protein, which can restrict the dye's ability to undergo non-radiative decay processes like photoisomerization. cambridge.orgresearchgate.net
The specific location of the Cy3 label on a biomolecule is crucial. For instance, the fluorescence quantum yield of Cy3 linked to DNA can vary depending on the type of linker used, the DNA sequence, and its secondary structure. nih.govcambridge.org When attached to the termini of DNA, cyanine dyes are often stacked at the end of the helix, whereas internal labeling can lead to partial binding in the major or minor grooves. nih.gov These different binding modes directly impact the dye's photophysical properties. nih.gov
Furthermore, the interaction of a Cy3-labeled biomolecule with another molecule can induce further changes in fluorescence, a phenomenon known as protein-induced fluorescence enhancement (PIFE). nih.gov The magnitude of the PIFE effect is dependent on the specific amino acid environment that comes into contact with the Cy3 dye. nih.gov For example, studies with single-stranded DNA (ssDNA) binding proteins have shown that the fluorescence enhancement of Cy3 differs dramatically depending on whether it is positioned at the 3' or 5' end of the ssDNA. nih.gov
Conversely, fluorescence quenching can also occur upon covalent attachment. While Cy3 generally shows fluorescence enhancement, other cyanine dyes like Cy5 can experience significant quenching when multiply labeled on a protein. xobi.net This quenching can result from resonance energy transfer between adjacent dye molecules or the formation of non-fluorescent dye aggregates. xobi.netwikipedia.org
The solvent environment plays a critical role in the photophysical behavior of Cy3. nih.govpku.edu.cn Factors such as solvent polarity, viscosity, and hydrogen bonding potential can lead to solvatochromic shifts, which are changes in the absorption and emission spectra of the fluorophore. nih.govanalchemres.org For instance, increasing the solvent viscosity has been shown to increase the fluorescence lifetime of free Cy3. nih.gov This is because a more viscous environment can hinder the rotational motion of the dye, reducing non-radiative decay pathways. researchgate.net Encapsulating Cy3 within nanoparticles can shield the dye from these specific solvent interactions, leading to increased quantum efficiency and fluorescence lifetime. nih.gov
The fluorescence of Cy3 is generally stable over a broad pH range, typically from pH 4 to 10. alfa-chemistry.comaatbio.com This stability makes it a versatile probe for a variety of biological experiments conducted under different pH conditions. alfa-chemistry.com However, some cyanine dyes can be designed to be pH-sensitive. researchgate.net For example, certain pentamethine cyanine dyes are fluorescent in acidic media but non-fluorescent in alkaline environments, making them useful for detecting localized pH changes within cells. researchgate.net The sensitivity of these probes can be tuned by making subtle structural modifications. researchgate.net
The ionic strength of the solution can also influence Cy3's fluorescence. analchemres.org Studies on other fluorescent molecules have shown that increasing the concentration of salts like NaCl can initially increase fluorescence intensity due to increased structural rigidity, but higher concentrations can lead to quenching. analchemres.org For cyanine dyes interacting with DNA, increasing ionic strength can decrease fluorescence enhancement by screening the electrostatic interactions between the positively charged dye and the negatively charged phosphate backbone of DNA. researchgate.net
Table 2: Effect of Solvent on Cy3 Photophysical Properties
| Solvent | Max. Absorption (nm) | Max. Emission (nm) | Fluorescence Lifetime (ns) | Reference |
| Water | 546.5 | 563 | 0.55 | nih.gov |
| PBS | 549.5 | 562 | - | nih.gov |
| DMSO | 554.5 | 572 | - | nih.gov |
| 50% Glycerol | 550 | 565 | 1.01 | nih.gov |
Data for free Cy3 dye. The table is illustrative and specific values can vary based on experimental conditions.
The sensitivity of Cy3's fluorescence to its immediate environment makes it a valuable tool for biological sensing. alfa-chemistry.com Changes in fluorescence can signal binding events, conformational changes, and other molecular interactions. alfa-chemistry.comresearchgate.net For example, the "turn-on" fluorescence response of some trimethine cyanine dyes when they bind to specific DNA sequences, like the AGRO100 sequence, can be used for nucleic acid detection. researchgate.net This fluorescence enhancement is thought to result from the disruption of a twisted intramolecular charge transfer (TICT) mechanism upon binding. researchgate.net
Cy3 is also widely used in Förster Resonance Energy Transfer (FRET) experiments, often paired with an acceptor dye like Cy5. nih.govnih.gov FRET is a distance-dependent process where the excited state energy of a donor fluorophore (like Cy3) is transferred to an acceptor fluorophore. wikipedia.org This phenomenon can be used to measure distances on the nanometer scale and to monitor dynamic processes such as protein-protein interactions and conformational changes in biomolecules. nih.gov
Furthermore, the environmental sensitivity of Cy3 has been exploited to develop sensors for various analytes. alfa-chemistry.com For instance, the quenching of Cy3 fluorescence upon hybridization with a complementary DNA strand can be used to detect specific nucleic acid sequences. nih.gov The extent of this quenching can even depend on the specific nucleobase pair adjacent to the dye, with a correlation observed between the degree of quenching and the decreasing oxidation potential of the stacking base pair. nih.gov This suggests that photoinduced electron transfer can be a mechanism for fluorescence modulation. nih.gov The development of such sensitive probes has promising applications in medical diagnostics and environmental monitoring. alfa-chemistry.com
Analytical and Quality Control Methodologies for Cy3 Amine Conjugates
Purification Techniques for Labeled Biomolecules
The successful conjugation of Cy3 amine to biomolecules necessitates subsequent purification to remove unconjugated dye and other reaction components. The choice of purification technique depends on the nature of the labeled biomolecule (e.g., protein or nucleic acid) and the scale of the preparation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification and analysis of this compound-labeled biomolecules due to its high resolution and efficiency. researchgate.netabcam.comthermofisher.com Reversed-phase HPLC (RP-HPLC) is particularly effective for separating labeled proteins and peptides from their unlabeled counterparts and from free dye. researchgate.netabcam.com
In RP-HPLC, the separation is based on the hydrophobicity of the molecules. Cy3, being a relatively hydrophobic molecule, increases the retention time of the labeled biomolecule on a nonpolar stationary phase (e.g., C18, C8, or C4) compared to the unlabeled molecule. researchgate.net A gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is typically used to elute the bound molecules. thermofisher.com The selection of the stationary phase is crucial; for instance, wide-pore silica (B1680970) with short alkyl chains is often preferred for intact protein separations to minimize denaturation. researchgate.net
For Cy3-labeled oligonucleotides, ion-pair reversed-phase HPLC is a highly effective purification method. This technique utilizes an ion-pairing agent in the mobile phase to neutralize the charge on the oligonucleotide backbone, thereby enhancing its retention on the reversed-phase column and allowing for efficient separation of labeled and unlabeled species.
Table 1: Common Parameters for RP-HPLC Purification of this compound Conjugates
| Parameter | Typical Setting for Proteins | Typical Setting for Oligonucleotides |
|---|---|---|
| Stationary Phase | C18, C8, C4 silica (wide-pore for intact proteins) | C18 silica |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | Ion-pairing buffer (e.g., triethylammonium (B8662869) acetate) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile | Ion-pairing buffer in acetonitrile |
| Gradient | Increasing concentration of Mobile Phase B | Increasing concentration of Mobile Phase B |
| Detection | UV-Vis (approx. 550 nm for Cy3) and fluorescence detection | UV-Vis (260 nm for DNA/RNA and ~550 nm for Cy3) |
Gel Electrophoresis for Conjugate Verification
Gel electrophoresis is a fundamental technique for verifying the successful conjugation of this compound to biomolecules, particularly proteins. jenabioscience.com Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is commonly employed to separate proteins based on their molecular weight. rockland.com
Prior to electrophoresis, the protein sample is denatured by heating in the presence of SDS, which imparts a uniform negative charge. rockland.com When an electric field is applied, the proteins migrate through the porous polyacrylamide gel at a rate inversely proportional to the logarithm of their molecular weight. rockland.com
For Cy3-protein conjugates, the gel can be visualized under UV or visible light to detect the fluorescently labeled protein band. jenabioscience.com A successful conjugation will result in a fluorescent band at the expected molecular weight of the protein. jenabioscience.com It is crucial to remove any unreacted Cy3 dye before electrophoresis, as it can interfere with the analysis by running at the dye front and potentially obscuring small protein bands. creativebiomart.net The presence of a fluorescent band at a very low molecular weight indicates the presence of free dye, necessitating further purification. jenabioscience.com
The percentage of acrylamide (B121943) in the gel is chosen based on the molecular weight of the target protein, with higher percentages providing better resolution for smaller proteins. rockland.com Gels with a gradient of acrylamide concentrations can be used to separate a wider range of protein sizes. rockland.com Typical running conditions involve a constant voltage until the dye front reaches the bottom of the gel. rockland.comfrontiersin.org
Table 2: General SDS-PAGE Parameters for Cy3-Protein Conjugate Analysis
| Parameter | Typical Conditions |
|---|---|
| Gel Percentage | 4-20% gradient or a fixed percentage based on protein size (e.g., 12%) |
| Running Buffer | Tris-Glycine-SDS buffer |
| Voltage | Constant voltage (e.g., 100-150 V) |
| Running Time | Until dye front reaches the bottom of the gel (approx. 45-90 minutes) |
| Visualization | UV transilluminator or fluorescence gel scanner |
Spectroscopic Characterization of Conjugates
Spectroscopic techniques are indispensable for characterizing the photophysical properties of this compound conjugates and for confirming the success of the labeling reaction.
Absorption and Emission Spectral Analysis
The absorption and emission spectra of a this compound conjugate provide fundamental information about the fluorophore's electronic transitions and its local environment. Cy3 typically exhibits an absorption maximum around 550-555 nm and an emission maximum around 570 nm. frontiersin.org These values can be influenced by the solvent polarity and the immediate chemical environment of the dye upon conjugation to a biomolecule.
Analysis of the absorption spectrum allows for the determination of the degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule. This is calculated using the Beer-Lambert law by measuring the absorbance at the respective maxima for the dye and the biomolecule (e.g., 280 nm for proteins or 260 nm for nucleic acids) and using their known extinction coefficients.
The fluorescence emission spectrum, obtained by exciting the conjugate at or near its absorption maximum, confirms the fluorescent nature of the conjugate. Changes in the emission intensity and slight shifts in the emission maximum upon conjugation can provide insights into the local environment of the Cy3 dye. For example, an increase in fluorescence intensity is often observed when Cy3 is conjugated to proteins or nucleic acids, which is attributed to a reduction in non-radiative decay pathways. frontiersin.org
Fluorescence Lifetime Measurements
The fluorescence lifetime is the average time a fluorophore remains in the excited state before returning to the ground state. nih.gov For Cy3, the fluorescence lifetime is highly sensitive to its environment and conformational freedom. researchgate.net Free Cy3 in an aqueous solution has a relatively short fluorescence lifetime, typically in the sub-nanosecond range, due to efficient trans-cis isomerization, which is a non-radiative decay pathway. researchgate.net
Upon conjugation to a biomolecule, the rotational freedom of the Cy3 molecule can be restricted, leading to a decrease in the rate of isomerization and a corresponding increase in the fluorescence lifetime. researchgate.net This phenomenon can be used to probe the local environment of the dye and the extent of its interaction with the biomolecule. For example, the fluorescence lifetime of Cy3 conjugated to DNA has been shown to increase significantly compared to the free dye. nih.gov
Fluorescence lifetime measurements are typically performed using time-correlated single-photon counting (TCSPC). The fluorescence decay of Cy3 conjugates is often multi-exponential, indicating the presence of multiple conformational states of the dye with different lifetimes. nih.gov
Table 3: Representative Fluorescence Lifetimes of Cy3
| Sample | Fluorescence Lifetime (ns) |
|---|---|
| Free Cy3 in PBS | ~0.3 |
| Cy3 conjugated to DNA | Can increase to >1.0 |
Note: These are approximate values and can vary depending on the specific conjugate and experimental conditions.
Fluorescence Correlation Spectroscopy (FCS) for Diffusion and Photoisomerization Studies
Fluorescence Correlation Spectroscopy (FCS) is a powerful technique that analyzes fluctuations in fluorescence intensity within a tiny, well-defined observation volume to provide information on molecular diffusion, concentration, and photophysical processes such as photoisomerization. biorxiv.org
For this compound conjugates, FCS can be used to determine the diffusion coefficient of the labeled biomolecule. researchgate.net By analyzing the autocorrelation of the fluorescence signal, a characteristic diffusion time (τD) is obtained, which is the average time a molecule spends in the observation volume. The diffusion coefficient (D) can then be calculated from τD, providing insights into the size and shape of the conjugate.
FCS is also particularly well-suited for studying the trans-cis photoisomerization kinetics of Cy3. researchgate.net The isomerization process leads to fluorescence blinking, as the cis isomer is non-fluorescent or weakly fluorescent. researchgate.net This blinking introduces an additional component to the FCS correlation curve, from which the kinetics of the isomerization can be extracted. oup.com The analysis of the FCS curve can be performed by fitting the data to a model that includes terms for both diffusion and the photoisomerization kinetics. fluorescencecorrelation.com This allows for the determination of the isomerization rates and the fraction of molecules in the non-fluorescent state, providing valuable information about how the local environment of the conjugated biomolecule influences the photophysics of the Cy3 dye. researchgate.netoup.com
Optimization of Labeling and Experimental Conditions
The successful conjugation of this compound to biomolecules and the quality of subsequent experimental data hinge on the careful optimization of several key reaction and experimental parameters. Achieving a high labeling efficiency while preserving the biological activity of the target molecule is paramount. lifetein.com This section details the critical factors that influence the outcome of this compound conjugation and provides research-backed guidance for their optimization.
A primary challenge in fluorescent labeling is managing the trade-off between labeling efficiency and potential negative impacts on the biomolecule's function. nih.gov Over-labeling can lead to fluorescence quenching, where neighboring dye molecules interfere with each other, or protein aggregation. jenabioscience.comthermofisher.com Conversely, under-labeling results in a weak signal. Therefore, systematic optimization is not merely recommended but essential for reliable and reproducible results.
Key Parameters for Optimization:
pH of the Reaction Buffer: The pH of the reaction medium is a critical determinant of labeling efficiency. The amine-reactive N-hydroxysuccinimide (NHS) ester of Cy3 reacts with non-protonated primary amino groups on the target molecule, such as the N-terminus and the ε-amino groups of lysine (B10760008) residues. jenabioscience.comalfa-chemistry.com This reaction is highly pH-dependent. interchim.fr An optimal pH range of 8.2 to 9.3 is generally recommended. jenabioscience.comdutscher.comscientificlabs.co.uk Within this range, the primary amines are sufficiently deprotonated and available for reaction. However, at higher pH values, the rate of hydrolysis of the NHS ester increases, which competes with the conjugation reaction and reduces the yield of labeled product. jenabioscience.comdutscher.com While some protocols suggest an optimal pH of 8.3, others have found that optimal labeling occurs at a pH as high as 9.3. jenabioscience.comscientificlabs.co.uk If the reaction is performed at a lower pH (e.g., 7.3), significantly longer incubation times are required to achieve comparable labeling. dutscher.comscientificlabs.co.uk
Molar Ratio of Dye to Protein (D/P Ratio): The molar ratio of the Cy3 dye to the target protein must be carefully optimized to achieve the desired degree of labeling (DOL). The optimal DOL is application-dependent; for instance, antibodies with a D/P ratio between 4 and 12 have been shown to yield the brightest signals, while higher ratios can lead to self-quenching. dutscher.comxobi.net Research on Fab fragments conjugated with Cy3 showed that the chromosome-to-cytoplasm intensity ratio, a measure of binding affinity, was inversely correlated with the D/P ratio, suggesting that excessive labeling can hinder the biomolecule's function. nih.govresearchgate.net It is often necessary to perform pilot experiments with varying dye-to-protein ratios to determine the ideal balance for a specific protein and application, preventing issues like protein aggregation or reduced binding affinity. nih.govjenabioscience.com
Protein Concentration: The concentration of the target protein in the reaction mixture significantly influences the efficiency of the labeling reaction. jenabioscience.com Higher protein concentrations, typically in the range of 2-10 mg/mL, are recommended to promote efficient conjugation. jenabioscience.comthermofisher.commedchemexpress.com Labeling efficiency decreases sharply at protein concentrations below 2 mg/mL. jenabioscience.commedchemexpress.com For very dilute protein solutions, concentrating the sample using methods like spin concentrators is advised before initiating the labeling reaction. jenabioscience.com
Buffer Composition: The choice of buffer is crucial. Buffers containing primary amines, such as Tris or glycine, are incompatible with amine-reactive labeling chemistry as they compete with the target molecule for the dye, drastically reducing labeling efficiency. jenabioscience.comscientificlabs.co.uk Therefore, it is essential to use amine-free buffers. medchemexpress.com Recommended buffers include phosphate (B84403), 0.1 M sodium bicarbonate, or borate. interchim.frdutscher.comthermofisher.com If the protein sample is in an incompatible buffer, it must be exchanged through dialysis or buffer exchange chromatography before labeling. jenabioscience.com
Reaction Time and Temperature: The incubation time and temperature of the reaction also affect the outcome. Labeling reactions are commonly performed for 30-60 minutes at room temperature or, alternatively, overnight at 4°C. interchim.frscientificlabs.co.ukthermofisher.com Lowering the temperature can be a strategy to control the reaction rate, but it may necessitate longer incubation times to achieve the desired degree of labeling. elifesciences.org For instance, one study identified optimal tRNA ligation conditions at 4°C for 2 hours. elifesciences.org The reaction can be stopped by adding a compound like hydroxylamine, which quenches the unreacted NHS ester. thermofisher.com
Optimizing Signal-to-Noise Ratio (SNR): In fluorescence imaging experiments, maximizing the signal-to-noise ratio (SNR) is critical for obtaining high-quality, reliable data. numberanalytics.comavantierinc.com The SNR is the measure of the desired signal strength relative to the level of background noise. numberanalytics.com Optimizing labeling conditions as described above is the first step to ensuring a strong signal. Further strategies to enhance SNR include selecting appropriate optical filters that match the excitation and emission spectra of Cy3 (excitation max ~550 nm, emission max ~570 nm) to minimize bleed-through from other fluorophores and reduce background noise. lifetein.comyoutube.com Additionally, techniques like signal averaging and applying digital filters can help improve the SNR during data analysis. numberanalytics.com In microarray experiments, factors such as probe design and minimizing non-specific hybridization are also key to improving the signal-to-noise ratio. nih.gov
The following tables provide a summary of key optimization parameters and troubleshooting guidance based on detailed research findings.
Table 1: Influence of pH on this compound Labeling Efficiency
| pH Range | Effect on Reaction Components & Efficiency | Recommendation | Source |
|---|---|---|---|
| < 7.0 | Primary amines on the protein are largely protonated (-NH3+), making them unreactive towards NHS esters. Labeling efficiency is very low. | Avoid. Increase pH to the optimal range. | interchim.fr |
| 7.0 - 8.0 | Some deprotonated amines are available, but the reaction is slow. Longer incubation times are required. | Sub-optimal. Can be used if necessary, but expect lower efficiency or the need for extended reaction times. | dutscher.com |
| 8.2 - 8.5 | Considered the optimal range in many protocols. Provides a good balance between reactive amines and NHS ester stability. | Highly recommended starting point for optimization. | jenabioscience.comaatbio.com |
| 8.5 - 9.3 | Increased deprotonation of amines leads to potentially faster reaction rates and higher labeling efficiency. | Optimal for many proteins, especially when aiming for higher degrees of labeling. | dutscher.comscientificlabs.co.uk |
| > 9.3 | The rate of hydrolysis of the NHS ester significantly increases, leading to non-reactive dye and reduced labeling efficiency. | Generally avoid, as it can decrease the overall yield of the conjugate. | jenabioscience.comdutscher.com |
Table 2: Recommended Dye-to-Protein Ratios for Optimal Labeling
| Target Molecule | Recommended Molar D/P Ratio | Key Findings & Considerations | Source |
|---|---|---|---|
| General Proteins | Varies (start with 8-10 fold molar excess) | The optimal ratio is highly dependent on the protein's size, number of available lysines, and the intended application. Pilot experiments are crucial. | jenabioscience.cominterchim.fr |
| Antibodies (e.g., IgG) | 4 - 12 | Ratios in this range were found to produce the brightest antibody conjugates. Higher ratios can lead to significant fluorescence quenching. | dutscher.comxobi.net |
| Fab Fragments | 1 - 2 | Higher ratios (e.g., >2.4) were shown to decrease the binding affinity of the Fab fragment to its target epitope, likely due to steric hindrance. | nih.govresearchgate.net |
Table 3: Troubleshooting Common Issues in this compound Conjugation
| Problem | Potential Cause | Recommended Solution | Source |
|---|---|---|---|
| Inefficient Labeling / Low DOL | Incorrect pH of the reaction buffer. | Verify the pH is within the optimal range of 8.2-9.3 using an amine-free buffer like sodium bicarbonate or borate. | jenabioscience.comdutscher.com |
| Low protein concentration. | Concentrate the protein to at least 2 mg/mL, with 5-10 mg/mL being optimal. | jenabioscience.comthermofisher.com | |
| Presence of competing primary amines in the buffer (e.g., Tris, glycine). | Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES, bicarbonate) via dialysis or a spin column. | jenabioscience.com | |
| Over-labeling / Fluorescence Quenching | Excessive dye-to-protein molar ratio used in the reaction. | Decrease the amount of Cy3 NHS ester in the reaction mixture. Perform a titration to find the optimal D/P ratio. | jenabioscience.comthermofisher.com |
| Protein has a high number of accessible surface lysines. | Reduce the reaction time or decrease the dye-to-protein ratio. | jenabioscience.com | |
| Loss of Protein Activity / Binding Affinity | Labeling of primary amines within the protein's active site or binding interface. | Lower the dye-to-protein molar ratio to reduce the degree of labeling. | nih.govthermofisher.com |
| Protein Precipitation During or After Labeling | Over-labeling can alter the protein's properties, leading to aggregation. | Reduce the dye-to-protein ratio. Increase the protein concentration. | jenabioscience.comthermofisher.com |
Emerging Trends and Future Directions in Cy3 Amine Research
Development of Novel Cy3 Amine Derivatives with Enhanced Properties
A primary research thrust is the rational design of new this compound variants that overcome the inherent limitations of traditional cyanine (B1664457) dyes, such as photobleaching and environmental sensitivity.
The utility of a fluorescent probe is directly linked to its brightness and its resistance to photobleaching during prolonged imaging experiments. Several innovative strategies are being employed to enhance these characteristics in Cy3.
One promising approach is supramolecular encapsulation, where the Cy3 dye is trapped within a molecular container. researchgate.netarxiv.orgarxiv.org Research has demonstrated that encapsulating Cy3 in hosts like cyclodextrins (CDs) can significantly improve its photophysical properties. researchgate.netarxiv.org Specifically, when Cy3 is trapped in methyl-β-cyclodextrin, a notable up to three-fold increase in brightness has been observed. researchgate.netarxiv.orgarxiv.org This enhancement is attributed to an increase in both the dye's absorption and its quantum yield, resulting from the host's polarizability and the restricted mobility of the dye within the host cavity. researchgate.netarxiv.org Furthermore, this encapsulation within cyclodextrin (B1172386) hosts leads to a marked increase in the dye's photostability. researchgate.netarxiv.org
Another strategy involves modifying the dye's chemical structure to prevent non-radiative decay pathways. The development of rigidified trimethine cyanine dyes, such as Cy3B, represents a significant advancement. researchgate.net By locking the polymethine chain, Cy3B is chemically prevented from undergoing cis-trans photoisomerization, a major cause of fluorescence quenching. researchgate.net This structural modification results in a substantially higher fluorescence quantum yield compared to the more flexible Cy3. researchgate.net Studies have also found that the simple act of attaching Cy3 to a protein's surface can cause an anomalous fluorescence enhancement of 2 to 3-fold. acs.org
| Compound/Complex | Enhancement Strategy | Key Improvement | Reference |
| Cy3-methyl-β-CD | Supramolecular Encapsulation | Up to 3-fold increase in brightness; increased photostability | researchgate.netarxiv.orgarxiv.org |
| Cy3B | Structural Rigidification | Prevents photoisomerization, leading to higher quantum yield (0.85) | researchgate.net |
| IgG-Cy3 Conjugate | Protein Surface Interaction | 2 to 3-fold fluorescence enhancement upon covalent linking | acs.org |
This table summarizes key research findings on enhancing Cy3 properties.
Multiplexing, the simultaneous detection of multiple targets in a single experiment, requires a palette of spectrally distinct fluorophores. The cyanine dye family, to which Cy3 belongs, offers a broad range of absorption and emission profiles, from the ultraviolet to the near-infrared (NIR) regions. This inherent variability is being exploited to develop Cy3 derivatives with fine-tuned spectral properties.
By modifying the polymethine chain length and the heterocyclic nuclei, researchers can create variants that absorb and emit light at different wavelengths. This allows for the creation of dye sets, such as the commonly paired Cy3 and Cy5, for use in techniques like Fluorescence In Situ Hybridization (FISH) and Förster Resonance Energy Transfer (FRET) studies. nih.gov The development of derivatives like Sulfo-Cy3 amine, which has slightly shifted spectral properties and improved water solubility, further expands the options for multiplexed imaging and analysis. alfa-chemistry.comlumiprobe.com The ability to generate a series of spectrally resolved dyes is crucial for advancing high-throughput screening and complex cellular imaging.
Integration into Advanced Nanotechnologies
The conjugation of this compound to nanostructures is a rapidly growing field, combining the specific labeling capabilities of the dye with the unique physical and chemical properties of nanomaterials.
Nanoparticles serve as powerful scaffolds for delivering and concentrating fluorescent dyes to specific biological targets, thereby amplifying the signal. nih.gov this compound, with its reactive amino group, is readily conjugated to various nanoparticles for enhanced bioimaging. aatbio.comlumiprobe.combroadpharm.com
For example, Cy3-labeled siRNA has been successfully conjugated to the surface of gold nanoparticles. nih.gov This construct allows for the controlled release and real-time monitoring of the siRNA delivery, as the Cy3 fluorescence is initially quenched by the gold but recovers upon release. nih.gov In another application, liposomes have been functionalized with Cy3-labeled aptamers to create "turn-on" nanosensors for detecting cancer biomarkers. mdpi.com Lipid nanoparticles are also used to encapsulate and protect cyanine dyes, improving their optical properties and facilitating passive accumulation in tumors through the enhanced permeability and retention (EPR) effect for in vivo imaging. researchgate.net These nano-constructs protect the dye and can carry a higher payload of fluorophores, leading to brighter signals than individual dye molecules. nih.gov
Biomaterial functionalization aims to modify the surfaces of materials to improve their interaction with biological systems. numberanalytics.com The reactive amine group of this compound makes it an ideal tool for covalently labeling biomaterials, enabling researchers to visualize and track these materials in biological environments.
A key example is in tissue engineering, where this compound has been used in the fabrication of spatially functionalized 3D-printed scaffolds for osteochondral repair. broadpharm.com By incorporating the fluorescent dye, researchers can monitor the scaffold's distribution and integration. Furthermore, Cy3 can be conjugated to biopolymers like chitosan (B1678972) and polyethylene (B3416737) glycol (PEG). alfa-chemistry.com These Cy3-chitosan and Cy3-PEG conjugates are used to enhance the functionality of biomaterials, improve biocompatibility, and confer stability for applications in drug delivery and the development of advanced biosensors. alfa-chemistry.com
Expanding Applications in Systems Biology and Biophysics
The advancements in this compound derivatives and their integration into nanotechnologies are paving the way for more sophisticated applications in systems biology and biophysics. These fields seek to understand complex biological processes at a molecular and systemic level, which demands highly sensitive and stable detection methods.
In systems biology, the enhanced brightness and photostability of novel Cy3 derivatives allow for longer and more robust tracking of single molecules. nih.gov This is critical for studying protein-protein interactions, gene expression dynamics, and cellular mechanisms in real-time. alfa-chemistry.comlifetein.com Techniques like fluorescence in situ hybridization (FISH) and flow cytometry, which are staples of genomics and cell biology, benefit directly from brighter and more stable probes, enabling the detection of low-abundance targets. lifetein.comaxispharm.com
In biophysics, Cy3 is a crucial tool for studying the structure and dynamics of biomolecules like DNA and proteins. cambridge.org The fluorescence quantum yield of Cy3 is highly sensitive to its local molecular environment, a property that biophysicists exploit to probe conformational changes. cambridge.org For instance, the efficiency of Cy3 fluorescence when linked to DNA depends on the attachment site and the local DNA sequence. cambridge.org The development of more photostable derivatives allows researchers to observe these molecular dynamics over longer timescales without signal loss from photobleaching, providing deeper insights into the fundamental mechanisms of life. cambridge.org
Addressing Challenges in Complex Biological Systems
The utility of this compound and its derivatives in complex biological systems, such as living cells and tissues, is often confronted by several challenges that can impact the accuracy and clarity of fluorescence imaging and detection. Researchers are actively exploring strategies to mitigate these issues, focusing on improving the dye's performance in intricate environments. Key challenges include photostability, non-specific binding leading to background fluorescence, and the environmental sensitivity of the dye's fluorescence output.
Photostability: A primary limitation of many fluorescent dyes, including Cy3, is their susceptibility to photobleaching, which is the light-induced degradation of the fluorophore, leading to a loss of signal during prolonged or intense imaging. rsc.org This is particularly problematic in live-cell imaging and super-resolution microscopy, which require sustained laser irradiation. nih.govnih.gov Research has shown that the superoxide (B77818) radical anion is a major contributor to the photobleaching of certain cyanine dyes. nih.gov
To counter this, several strategies are being developed. One approach involves the rational design of new cyanine dye structures with inherently higher photostability. nih.govnih.gov For instance, modifying the indole (B1671886) moiety of the cyanine structure can decrease its nucleophilicity, which has been shown to exponentially increase photostability. nih.gov Another strategy is the use of supramolecular encapsulation, where the Cy3 dye is trapped within a molecular container like a cyclodextrin (CD) or cucurbit[n]uril (CB[n]). arxiv.org This encapsulation can enhance brightness and markedly increase the dye's photostability by restricting its mobility and shielding it from the environment. arxiv.org For example, trapping Cy3 in methyl-β-CD can lead to a significant increase in both brightness and photostability. arxiv.org
Environmental Sensitivity and Fluorescence Fluctuation: The fluorescence properties of Cy3 are highly sensitive to its local microenvironment, including solvent polarity and viscosity. xobi.net This can be both a challenge and an opportunity. A notable characteristic of Cy3 is its anomalous fluorescence enhancement upon covalent attachment to proteins like immunoglobulin G (IgG). researchgate.netacs.org This enhancement, which can be two- to three-fold, is not observed with other cyanine dyes like Cy5 and is attributed to the increased viscosity of the local environment on the protein surface. researchgate.netxobi.netacs.org
While this enhancement can be beneficial, the unpredictability can be a challenge. Furthermore, at high labeling densities, Cy3 molecules can exhibit self-quenching due to homo-FRET (Förster Resonance Energy Transfer), where adjacent dye molecules transfer energy to each other non-radiatively, resulting in a loss of fluorescence. researchgate.net Understanding these phenomena is crucial for designing quantitative experiments. For example, studies have meticulously characterized the fluorescence behavior of Cy3-labeled antibodies at various fluorophore-to-protein ratios to provide a guide for optimal labeling. xobi.netacs.org Additionally, the photoconversion of other cyanine dyes like Cy5 into Cy3 upon photoexcitation has been reported, a phenomenon that must be considered during multicolor imaging experiments to avoid signal misinterpretation. acs.org
The following table summarizes the key challenges associated with using this compound in complex biological systems and the emerging strategies to address them.
| Challenge | Description | Research-Driven Solutions |
| Photobleaching | Loss of fluorescence due to light-induced chemical damage, limiting long-term imaging. rsc.org | Rational design of more stable dye structures; nih.govnih.gov Supramolecular encapsulation (e.g., with cyclodextrins). arxiv.org |
| Non-specific Binding | Unintended binding to cellular components (e.g., leukocytes) and proteins, causing high background signal. bdbiosciences.comresearchgate.net | Use of specialized blocking buffers; bdbiosciences.com Chemical modification of probes to resist protein adsorption. researchgate.net |
| Fluorescence Fluctuation | Fluorescence intensity is highly dependent on the local environment (e.g., viscosity, polarity), leading to variable signals. xobi.net | Characterization of dye behavior at different labeling ratios; xobi.netacs.org Utilizing fluorescence enhancement (e.g., PIFE) for specific applications. researchgate.net |
| Self-Quenching | At high labeling densities, proximity between Cy3 molecules can lead to fluorescence quenching via homo-FRET. researchgate.net | Optimization of fluorophore-to-protein labeling ratios to minimize quenching effects. xobi.netacs.org |
Q & A
Q. How can researchers determine the solubility profile of Cy3 amine for biological labeling applications?
this compound’s solubility (water-soluble vs. lipid-soluble) depends on its substituents and experimental conditions. For aqueous applications (e.g., live-cell imaging), use water-soluble derivatives with sulfonate groups to avoid organic solvents. For membrane-associated studies, lipid-soluble variants are preferable. Validate solubility by testing in PBS (aqueous) or DMSO (lipid) and confirm via absorbance spectra or dynamic light scattering (DLS) to detect aggregation .
Q. What experimental methods are used to assess the basicity of this compound in aqueous solutions?
Basicity is determined by measuring the pKa of the amine group using potentiometric titration or UV-Vis spectrophotometry. Compare its protonation state under varying pH conditions (e.g., pH 4–10). Relative basicity can also be inferred by competitive binding assays with other amines (e.g., aniline, methylamine) in aqueous media, referencing established trends like (CH3)2NH > CH3NH2 > NH3 > aromatic amines .
Q. What are the key considerations when conjugating this compound to oligonucleotides or proteins?
Optimize pH (8.5–9.5 for amine-NHS ester reactions), molar ratio (1:5–1:20 dye:biomolecule), and reaction time (2–4 hours at 4°C). Purify conjugates via size-exclusion chromatography or dialysis to remove unreacted dye. Validate conjugation efficiency using MALDI-TOF or fluorescence quantification (e.g., NanoDrop) .
Advanced Research Questions
Q. How can computational models be integrated with experimental data to predict this compound’s conjugation efficiency?
Perform quantum mechanical calculations (e.g., DFT) to model the electronic structure of this compound and its reactivity with biomolecules. Use molecular dynamics (MD) simulations to predict solvation effects and steric hindrance during conjugation. Validate predictions experimentally by comparing simulated reaction kinetics (e.g., activation energy) with empirical data from fluorescence quenching assays .
Q. How to troubleshoot low crosslinking efficiency when conjugating this compound to oligonucleotides?
Potential issues include:
- Steric hindrance: Use flexible linkers (e.g., PEG spacers) between the dye and oligonucleotide.
- Insufficient activation: Ensure NHS ester groups are fresh (hydrolysis reduces reactivity).
- pH mismatch: Maintain pH >8.5 to deprotonate the amine for nucleophilic attack. Validate each step using MALDI-TOF or gel electrophoresis to track conjugation success .
Q. How to resolve contradictions in fluorescence intensity data from this compound-labeled probes?
Contradictions may arise from environmental factors (e.g., pH, quenching agents) or dye aggregation.
- Control experiments: Include unlabeled probes and free dye controls.
- Environmental calibration: Measure fluorescence under standardized buffer conditions.
- Statistical analysis: Apply ANOVA or t-tests to assess significance. Use techniques like fluorescence lifetime imaging (FLIM) to distinguish between quenching and true signal loss .
Methodological Design Questions
Q. How to design a robust protocol for quantifying this compound’s photostability in live-cell imaging?
- Illumination parameters: Use defined laser power and exposure times.
- Control groups: Include a non-fluorescent amine (e.g., Cy3 carboxylic acid) to isolate photobleaching effects.
- Quantification: Track fluorescence decay over time using ImageJ or similar software. Normalize data to initial intensity and compare with commercial standards (e.g., Alexa Fluor 555) .
Q. What strategies mitigate nonspecific binding of this compound in tissue sections?
- Blocking: Pre-treat samples with BSA (1–5%) or serum to occupy nonspecific sites.
- Wash optimization: Use high-salt buffers (e.g., PBS with 0.1% Tween-20) to reduce electrostatic interactions.
- Competitive inhibitors: Co-incubate with excess unlabeled amine (e.g., glycine) .
Data Analysis & Interpretation
Q. How to analyze conflicting results in this compound’s fluorescence quenching by heavy metals?
Q. What computational tools can predict this compound’s interactions with DNA or proteins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
